molecular formula C20H22BrN3O2 B2864108 2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one CAS No. 2380034-63-7

2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one

Cat. No. B2864108
CAS RN: 2380034-63-7
M. Wt: 416.319
InChI Key: RXFOVQYGXUMIEO-UHFFFAOYSA-N
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Description

The compound “2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one” is also known as Brorphine . It is a synthetic opioid and is included in Schedule I of the 1961 Single Convention on Narcotic Drugs .


Molecular Structure Analysis

The molecular structure of Brorphine is assigned by HRMS, IR, 1H and 13C NMR experiments . The molecular formula is C20H22BrN3O and the molecular weight is 400.3122 g/mol .

Mechanism of Action

The activation of mu-opioid receptors by Brorphine has been shown to involve recruitment of beta-arrestin-2, a regulatory protein . Activation of mu-opioid receptor produces several pharmacological effects to include analgesia, euphoria, and respiratory depression .

Safety and Hazards

Brorphine is a potent synthetic opioid and has been encountered as both a single substance of abuse and in combination with substances such as heroin and fentanyl . It is included in Schedule I of the 1961 Single Convention on Narcotic Drugs, indicating a high potential for abuse and no accepted medical use . It has been confirmed in at least 60 fatal and non-fatal intoxications involving poly-substance use .

properties

IUPAC Name

2-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c21-16-5-1-14(2-6-16)13-20(26)23-11-9-17(10-12-23)24-19(25)8-7-18(22-24)15-3-4-15/h1-2,5-8,15,17H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFOVQYGXUMIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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